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molecular formula C14H8N2O4 B3831311 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one CAS No. 7501-38-4

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Cat. No. B3831311
M. Wt: 268.22 g/mol
InChI Key: DWCFIKGNUJGZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554272

Procedure details

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (1.1 g, 4.10 mmole) was suspended in 40 ml of ethyl acetate, with platinum oxide (100 mg) being added, and the resulting reaction mixture was hydrogenated at atmospheric pressure with vigorous stirring. After 3 hours, the catalyst was removed and the solvent was rotoevaporated. The residual yellow oil was subjected to flash chromatography to give a homogeneous product. Recrystallization from acetone provided the analytical sample, m.p. 163°-165° C. (lit.* 162° C.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:15][C:14](=[O:16])[C:13]2[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=2[N:11]=1)([O-])=O>C(OCC)(=O)C.[Pt]=O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:15][C:14](=[O:16])[C:13]2[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=2[N:11]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=NC2=C(C(O1)=O)C=CC=C2
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
being added
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CUSTOM
Type
CUSTOM
Details
to give a homogeneous product
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone
CUSTOM
Type
CUSTOM
Details
provided the analytical sample, m.p. 163°-165° C. (lit.* 162° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=C(C=CC=C1)C1=NC2=C(C(O1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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